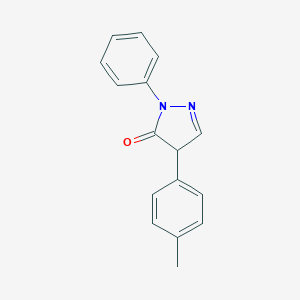
1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone, also known as BTO, is a heterocyclic compound that has been widely studied for its potential applications in various fields. BTO is a member of the benzothiazole family and has a pyridinone ring attached to it. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer properties. 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone in lab experiments is its potent anticancer activity. 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to exhibit cytotoxic activity against a range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone. One area of research could focus on the development of new methods for synthesizing 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone that are more efficient and cost-effective. Another area of research could focus on the development of new formulations of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone that are more soluble in water, making it easier to work with in lab experiments. Additionally, further research could be conducted to explore the potential applications of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone in other fields, such as drug discovery and materials science.
Conclusion
In conclusion, 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone is a promising compound that has been extensively studied for its potential applications in various fields of scientific research. 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Further research is needed to fully understand the mechanism of action of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone and to explore its potential applications in other fields.
合成法
The synthesis of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone can be achieved through a variety of methods, including the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a catalyst such as piperidine. Other methods include the reaction of 2-aminobenzothiazole with acetylacetone and the reaction of 2-aminobenzothiazole with ethyl cyanoacetate.
科学的研究の応用
1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone is in the field of cancer research. 1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells.
特性
製品名 |
1-(1,3-benzothiazol-2-yl)-2(1H)-pyridinone |
|---|---|
分子式 |
C12H8N2OS |
分子量 |
228.27 g/mol |
IUPAC名 |
1-(1,3-benzothiazol-2-yl)pyridin-2-one |
InChI |
InChI=1S/C12H8N2OS/c15-11-7-3-4-8-14(11)12-13-9-5-1-2-6-10(9)16-12/h1-8H |
InChIキー |
CAGAXLAVBAIBST-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C=CC=CC3=O |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C=CC=CC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)


![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)
![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)
![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)
![[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate](/img/structure/B303261.png)


